Midodrine D6 Hydrochloride

Description

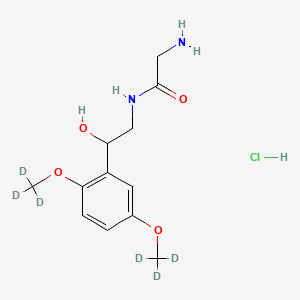

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Isotopic Incorporation Strategies for Midodrine D6 Hydrochloride

Precursor Synthesis and Derivatization Pathways

The synthesis of Midodrine (B238276) and its deuterated analogs typically begins with a suitable precursor, which is then chemically modified through a series of reactions. A common starting material for the synthesis of Midodrine is 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride. google.comgoogleapis.comepo.org This key intermediate can be prepared from 2,5-dimethoxybenzene through established synthetic routes. google.com

One synthetic pathway involves the reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride. google.comgoogleapis.comepo.org This reaction forms the intermediate 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide. google.comgoogleapis.com Historically, this intermediate was reacted with the hazardous and explosive sodium azide (B81097) to produce an azido (B1232118) derivative, which was then reduced to yield Midodrine. google.comgoogleapis.comgoogle.com However, safer alternative methods have been developed to circumvent the use of sodium azide. google.comgoogleapis.com One such method involves reacting the chloroacetamide intermediate with a bis(substituted) diarylamine, like dibenzylamine, followed by hydrogenolysis to yield the final product. googleapis.com

Another approach to the synthesis of Midodrine involves the acylation of 1,4-dimethoxybenzene (B90301) with chloroacetyl chloride to form a chloroketone. wikipedia.org The halogen is then converted to an amine, and the ketone is reduced to an alcohol. wikipedia.org Subsequent acylation of the amino group with chloroacetyl chloride, followed by displacement of the chlorine with an azide and catalytic reduction, yields Midodrine. wikipedia.org Derivatization is a key aspect of these syntheses, often involving the protection of functional groups to ensure selective reactions at desired molecular sites. google.com For instance, N-protected glycines can be reacted with 2-amino-l-(2',5'-dimethoxyphenyl) ethanol (B145695) in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com

The table below outlines key precursors and intermediates in the synthesis of Midodrine.

| Compound Name | Chemical Formula | Role in Synthesis |

| 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride | C10H16ClNO3 | Key Intermediate google.comepo.org |

| 2,5-dimethoxybenzene | C8H10O2 | Starting Material google.com |

| Chloroacetyl chloride | C2H2Cl2O | Acylating Agent wikipedia.orggoogle.com |

| 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | C12H16ClNO4 | Intermediate google.comgoogleapis.com |

| N-protected glycines | Varies | Reactant google.com |

Deuterium (B1214612) Labeling Methodologies and Sites of Isotopic Incorporation

The introduction of deuterium into a molecule, known as deuteration, is a fundamental aspect of synthesizing isotopically labeled compounds. nih.gov For Midodrine-D6 Hydrochloride, the deuterium atoms are strategically incorporated, typically at the two methoxy (B1213986) groups on the phenyl ring. synzeal.commedchemexpress.com This specific labeling provides a stable isotopic signature for analytical purposes.

Selective Deuteration Techniques for Methoxy Groups

Selective deuteration of aromatic compounds, including the methoxy groups present in Midodrine's precursor, can be achieved through various methods. nih.gov One common approach is hydrogen isotope exchange (HIE), where hydrogen atoms are replaced with deuterium. nih.govx-chemrx.com This can be facilitated by transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source like heavy water (D₂O). mdpi.comresearchgate.net

Recent advancements have explored metal-free approaches for aromatic HIE. One such method utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) to exploit the enhanced basicity of excited-state aromatics, enabling selective deuteration at positions that may be inaccessible through traditional methods. nih.gov Electrophotocatalysis using D₂O as the deuterium source also presents a green and efficient method for the dearomative deuteration of aromatic systems with high site-selectivity. chinesechemsoc.orgchinesechemsoc.org

Base-catalyzed H/D exchange is another efficient strategy, particularly for compounds with specific functional groups. osti.gov While strong bases are often used, weaker bases like potassium carbonate can be employed for late-stage deuteration of complex molecules. osti.gov

The table below summarizes various techniques for selective deuteration.

| Deuteration Technique | Catalyst/Reagent | Deuterium Source | Key Features |

| Heterogeneous Catalytic Exchange | Pd/C, Pt/C, Ru/C acs.orgmdpi.com | D₂O mdpi.comresearchgate.net | Simple product isolation, catalyst can be recycled. acs.org |

| Photoexcited HIE | None (metal-free) nih.gov | Deuterated HFIP-d1 nih.gov | Accesses positions unavailable by traditional methods. nih.gov |

| Electrophotocatalysis | Organic Electrophotocatalyst chinesechemsoc.orgchinesechemsoc.org | D₂O chinesechemsoc.orgchinesechemsoc.org | Green, high site-selectivity, avoids overreduction. chinesechemsoc.orgchinesechemsoc.org |

| Base-Catalyzed H/D Exchange | K₂CO₃/18-Crown-6 osti.gov | D₂O/DMSO-d6 osti.gov | Efficient and economical, can be selective. osti.gov |

Challenges and Considerations in Deuterium Incorporation

While various methods exist for deuterium labeling, several challenges and considerations must be addressed to ensure successful and accurate synthesis. A primary concern is the potential for deuterium loss or exchange with protons, which can compromise the accuracy of subsequent analyses. This can occur in solution or within analytical instruments. Therefore, it is crucial to place deuterium atoms in non-exchangeable positions.

Achieving high levels of deuterium incorporation and site-selectivity can also be challenging. oaepublish.com Undesirable deuteration ratios and the high cost of some deuterium sources are practical hurdles. oaepublish.com The reactivity of certain deuterated reagents can also make it difficult to control the exact sites of deuteration. oaepublish.com

The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, is a key principle underlying the use of deuterated compounds. nih.gov However, the magnitude of the KIE is not always predictable and depends on the specific metabolic pathway and enzyme involved. nih.gov This can lead to metabolic switching, where deuteration at one site alters metabolism at other non-deuterated positions. nih.gov

Purification and Isolation Protocols for Labeled Analogs

After the synthesis and isotopic labeling of Midodrine-D6, rigorous purification and isolation are necessary to obtain a highly pure product. The final step in the synthesis of Midodrine Hydrochloride often involves crystallization from a suitable solvent. For instance, Midodrine base can be dissolved in ethanol, and the addition of a solution of HCl gas in isopropanol (B130326) causes the hydrochloride salt to crystallize. google.comgoogleapis.com The product is then typically isolated by filtration. google.comgoogleapis.com

The purity of the final compound is critical, especially for its use as a reference standard in analytical methods. synzeal.com Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess the purity of the synthesized compound and to separate it from any remaining starting materials, intermediates, or by-products. researchgate.netresearchgate.net The use of a chiral HPLC method is particularly important for separating the enantiomers of Midodrine. researchgate.netresearchgate.net

Enantiomeric Synthesis and Chiral Resolution of Midodrine-D6 Stereoisomers

Midodrine possesses a chiral carbon atom, meaning it exists as two enantiomers (mirror-image stereoisomers). nih.govresearchgate.net The pharmacological activity of Midodrine and its active metabolite, desglymidodrine (B1670291), resides solely in the (-)-enantiomer. nih.govresearchgate.net Therefore, the enantiomeric purity of Midodrine-D6 is a critical quality attribute.

The separation of enantiomers, known as chiral resolution, can be achieved using chiral chromatography. nih.gov Chiral stationary phases (CSPs) are specifically designed to interact differently with each enantiomer, allowing for their separation. For Midodrine, chromatographic columns such as Chiralcel OD-H have been successfully used to resolve the racemic mixture. nih.govresearchgate.net The separated enantiomers can then be collected individually. nih.gov

The enantiomeric purity of the separated isomers can be verified using another chiral stationary phase, such as an alpha(1)-acid glycoprotein (B1211001) (AGP) column, or by capillary electrophoresis with a chiral selector like trimethyl-beta-cyclodextrin (B25662). nih.govresearchgate.net The synthesis can either start with a racemic mixture that is resolved in a later step, or an enantioselective synthesis can be employed to produce the desired enantiomer directly.

The table below details chromatographic conditions used for the chiral resolution of Midodrine.

| Chromatographic Column | Mobile Phase | Detection | Application |

| Chiralcel OD-H nih.govresearchgate.net | Not specified in snippet | Not specified in snippet | Preparative separation of midodrine enantiomers. nih.govresearchgate.net |

| alpha(1)-AGP nih.govresearchgate.net | Not specified in snippet | Not specified in snippet | Control of enantiomeric purity. nih.govresearchgate.net |

| Chiral PAK IG-3 researchgate.netresearchgate.net | 10 mM ammonium (B1175870) bicarbonate in water and acetonitrile (B52724) (95:5, v/v) researchgate.netresearchgate.net | UV at 290 nm researchgate.netresearchgate.net | Separation and quantification of enantiomers in bulk and formulations. researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification of Midodrine D6 Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of Midodrine-D6 Hydrochloride, providing insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment (¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of molecules. For Midodrine-D6 Hydrochloride, ¹H, ¹³C, and ²H NMR are employed to confirm the molecular structure and assess the degree of deuterium (B1214612) incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Midodrine-D6 Hydrochloride, the signals corresponding to the methoxy (B1213986) protons would be significantly diminished or absent compared to the non-deuterated Midodrine (B238276). This absence confirms the successful substitution of hydrogen atoms with deuterium at the methoxy groups. The remaining proton signals for the aromatic ring, the ethylamine (B1201723) side chain, and the glycine (B1666218) moiety would be consistent with the expected structure. scienceopen.comrsc.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in Midodrine-D6 Hydrochloride are expected to be very similar to those of unlabeled Midodrine. However, the carbons attached to the deuterium atoms (in the methoxy groups) may show a characteristic triplet splitting pattern due to coupling with deuterium (a spin-1 nucleus) and a slight upfield shift, further confirming the site of deuteration. scienceopen.comrsc.org

²H NMR (Deuterium NMR): Deuterium NMR is used to directly observe the deuterium nuclei. A ²H NMR spectrum of Midodrine-D6 Hydrochloride would show a signal at the chemical shift corresponding to the methoxy groups, providing direct evidence of deuteration and allowing for the quantification of isotopic purity.

Table 1: Representative NMR Data Interpretation for Midodrine-D6 Hydrochloride

| Nucleus | Expected Observation | Information Gained |

|---|---|---|

| ¹H | Diminished or absent signals for methoxy protons. | Confirms deuteration at the methoxy positions. |

| ¹³C | Signals for methoxy carbons may show triplet splitting and an upfield shift. | Confirms the location of deuterium substitution. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. bellevuecollege.edu In the analysis of Midodrine-D6 Hydrochloride, the IR spectrum would be very similar to that of Midodrine Hydrochloride, as the fundamental functional groups remain the same.

Key characteristic absorption peaks would include:

O-H stretching: A broad band indicating the presence of the hydroxyl group.

N-H stretching: Peaks corresponding to the primary amine and the secondary amide.

C=O stretching: A strong absorption from the amide carbonyl group.

C-O stretching: Bands associated with the aryl ether linkages. researchgate.netresearchgate.net

C-D stretching: The presence of C-D bonds, in place of C-H bonds in the methoxy groups, would give rise to absorption bands at lower wavenumbers (around 2100-2200 cm⁻¹) compared to the typical C-H stretching vibrations (around 2850-3000 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium and serves as a key indicator of successful deuteration.

Table 2: Expected IR Absorption Bands for Midodrine-D6 Hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3600-3200 (broad) |

| N-H (amine and amide) | 3500-3300 |

| C=O (amide) | 1680-1630 |

| C-O (ether) | 1275-1200 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Enrichment

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of Midodrine-D6 Hydrochloride and for determining its isotopic enrichment. nih.gov The molecular weight of Midodrine-D6 Hydrochloride is approximately 296.78 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For Midodrine-D6 Hydrochloride, HRMS can confirm the molecular formula (C₁₂H₁₃D₆ClN₂O₄) with a high degree of confidence. caymanchem.comnih.gov This technique is also instrumental in assessing isotopic purity by resolving the mass difference between the deuterated compound and any residual non-deuterated or partially deuterated species. rsc.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique is invaluable for structural elucidation and for developing quantitative bioanalytical methods. nih.gov

In the analysis of Midodrine-D6 Hydrochloride, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected. Collision-induced dissociation (CID) would then generate a series of product ions. The fragmentation pattern would be similar to that of unlabeled Midodrine, but the masses of fragments containing the deuterated methoxy groups would be shifted by +6 Da. For instance, a key fragmentation of Midodrine involves the loss of the glycinamide (B1583983) side chain. The resulting fragment ion for the deuterated compound would show the corresponding mass shift, confirming the location of the deuterium labels. This is essential for creating selective and sensitive quantification methods, such as multiple reaction monitoring (MRM) assays used in pharmacokinetic studies. nih.govnih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for Midodrine-D6 Hydrochloride

| Technique | Measurement | Information Provided |

|---|---|---|

| HRMS | Accurate mass of the molecular ion. | Confirms elemental composition and isotopic enrichment. |

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Derivatization Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule. While Midodrine itself has a characteristic UV absorption spectrum, with a maximum absorbance reported around 272 nm and 290 nm, its primary use in the context of advanced analysis is often in conjunction with derivatization reactions. pmda.go.jpsemanticscholar.org

For instance, the primary amine group of Midodrine can react with specific reagents to form a chromophoric or fluorophoric derivative. researchgate.net This approach can be used to enhance the sensitivity and selectivity of detection, particularly in complex biological matrices. Although this technique is more commonly applied to the non-deuterated compound for quantification in pharmaceutical formulations, the principles can be extended to Midodrine-D6 Hydrochloride. The UV-Vis spectrum of the derivatized Midodrine-D6 would be identical to that of the derivatized non-labeled Midodrine, allowing for its quantification using a standard calibration curve of the derivatized analyte. researchgate.netresearchgate.net

Spectrofluorimetric Approaches for Enhanced Detection

While specific spectrofluorimetric studies focusing solely on Midodrine-D6 Hydrochloride are not prevalent in published literature, the methodologies developed for the unlabeled Midodrine Hydrochloride are directly applicable. These methods leverage the native fluorescence of the molecule or employ derivatization agents to enhance sensitivity and selectivity.

Derivatization of the primary aliphatic amine group of the midodrine molecule is a common strategy. nih.govrsc.orgresearchgate.net One such method involves a condensation reaction with ortho-phthalaldehyde (OPA) in the presence of 2-mercapto-ethanol at a pH of 9.0, using a borate (B1201080) buffer. The resulting fluorescent product can be measured at an emission wavelength of 451 nm after excitation at 334 nm. nih.govresearchgate.net This approach has demonstrated linearity in the concentration range of 0.1 to 1.5 µg/mL, with limits of detection (LOD) and quantitation (LOQ) of 31 ng/mL and 94 ng/mL, respectively. nih.gov

Another highly sensitive technique uses 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) as a derivatizing agent. rsc.org The reaction, conducted in a borate buffer at pH 8.2, yields a highly fluorescent product that is extracted with methylene (B1212753) chloride and measured at an emission wavelength of 532 nm following excitation at 339 nm. rsc.org This method offers a linear range of 0.1 to 3 µg/mL and achieves even lower detection limits, with an LOD of 29 ng/mL and an LOQ of 88 ng/mL. rsc.org

A third approach utilizes NBD-Cl (4-chloro-7-nitrobenzofurazan) as a fluorogenic agent in a borate buffer system at pH 8.5. researchgate.net The resulting fluorescent derivative is measured at an emission wavelength of 537 nm after excitation at 462 nm, with a broad linear range of 30-600 ng/mL. researchgate.net Given the identical fluorophore and reactive amine group in Midodrine-D6 Hydrochloride, it is expected to exhibit analogous spectral behavior under these conditions, allowing for its detection and quantification.

Table 1: Spectrofluorimetric Method Parameters for Midodrine Analogs

| Parameter | OPA Method | Dansyl Chloride Method | NBD-Cl Method |

|---|---|---|---|

| Derivatizing Agent | Ortho-phthalaldehyde (OPA) | Dansyl Chloride | NBD-Cl |

| pH | 9.0 (Borate Buffer) | 8.2 (Borate Buffer) | 8.5 (Borate Buffer) |

| Excitation λ (nm) | 334 | 339 | 462 |

| Emission λ (nm) | 451 | 532 | 537 |

| Linearity Range | 0.1 - 1.5 µg/mL | 0.1 - 3 µg/mL | 30 - 600 ng/mL |

| LOD | 31 ng/mL | 29 ng/mL | 8.9 ng/mL |

| LOQ | 94 ng/mL | 88 ng/mL | 26.98 ng/mL |

Data derived from studies on Midodrine Hydrochloride, applicable to Midodrine-D6 Hydrochloride. nih.govrsc.orgresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of Midodrine-D6 Hydrochloride, particularly in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Identity

HPLC methods are widely employed for the analysis of midodrine and its related substances. wisdomlib.org The development of these methods focuses on achieving high resolution, sensitivity, and reproducibility. For Midodrine-D6 Hydrochloride, these methods are crucial for confirming its identity and assessing its purity, especially when used as a certified reference material.

Method development often involves screening various stationary phases, mobile phase compositions, and detectors. semanticscholar.orginnovareacademics.in A typical HPLC system for midodrine analysis utilizes a C18 column with UV detection. semanticscholar.orginnovareacademics.in The selection of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve a suitable retention time and peak shape. semanticscholar.orginnovareacademics.in For instance, a mobile phase of water and acetonitrile (30:70 v/v) adjusted to pH 3.5 with triethylamine (B128534) has been used with a Thermo C18 column, yielding a retention time of 3.89 minutes with UV detection at 272 nm. semanticscholar.org Another method employed a mobile phase of 0.02% triethylamine buffer (pH 3) and acetonitrile (38:62 v/v) at a flow rate of 0.6 mL/min, with UV detection at 289 nm, resulting in a retention time of 3.56 minutes. innovareacademics.in

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography for midodrine analysis. innovareacademics.innih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of midodrine is achieved based on its hydrophobic interactions with the stationary phase.

A stability-indicating RP-HPLC method was developed using an Enable C18 column (250 mm x 4.6 mm, 5 µm). innovareacademics.in The chromatographic separation was achieved with a mobile phase consisting of 0.02% triethylamine buffer (pH 3) and acetonitrile (38:62 v/v) at a flow rate of 0.6 mL/min. innovareacademics.in Detection was performed at 289 nm. innovareacademics.in This method demonstrated linearity in the concentration range of 19.98-99.9 µg/mL. innovareacademics.in Because the deuterium labeling in Midodrine-D6 Hydrochloride does not substantially alter its polarity, it would co-elute with unlabeled midodrine under these conditions if not resolved by a mass detector. This characteristic is fundamental to its use as an internal standard.

Midodrine possesses a chiral center, and its pharmacological activity is primarily attributed to the (-)-enantiomer of its active metabolite, desglymidodrine (B1670291). Therefore, analyzing the enantiomeric purity is critical. Chiral HPLC methods are developed to separate these enantiomers.

Several chiral stationary phases (CSPs) have been evaluated for the enantiomeric resolution of midodrine. researchgate.net A successful separation was achieved using a Chiralcel OD-H column. researchgate.net Another developed method utilizes a Chiral PAK IG-3 column (150 x 4.6 mm, 3 µm). nih.gov This method employs a mobile phase of 10 mM ammonium (B1175870) bicarbonate in water and acetonitrile (95:5, v/v) at a flow rate of 0.7 mL/min, with detection at 290 nm. nih.gov It was validated for linearity in the ranges of 10–110 µg/ml for (+)-midodrine and 5–100 µg/ml for (-)-midodrine. nih.gov These methods are essential for controlling the enantiomeric purity of Midodrine-D6 Hydrochloride, ensuring that the isotopic label has not affected the stereochemical integrity of the compound.

Reverse-Phase HPLC Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies for Quantification and Identification

LC-MS/MS is the definitive technique for the quantification of midodrine in biological samples, and it is the primary application for Midodrine-D6 Hydrochloride. veeprho.combenthamscience.com In these assays, Midodrine-D6 Hydrochloride is added to the sample as an internal standard (IS) to correct for variations in sample preparation and instrument response. caymanchem.comveeprho.com

A typical LC-MS/MS method involves protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry. benthamscience.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (midodrine) and the internal standard (Midodrine-D6 Hydrochloride).

For example, a validated method used a Jones C18 column with an isocratic mobile phase of 10mM ammonium formate (B1220265) (pH 4.0) and methanol (30:70, v/v). benthamscience.com Detection was achieved using positive electrospray ionization (ESI+). The MRM transition for midodrine was m/z 255.0 → 237.1. benthamscience.comresearchgate.net For Midodrine-D6 Hydrochloride, the precursor ion would be shifted to m/z 261.0 due to the six deuterium atoms, while the product ion would also be shifted accordingly, allowing for its distinct detection alongside the unlabeled analyte. The use of a stable isotope-labeled internal standard like Midodrine-D6 improves the accuracy and precision of quantification, making it the gold standard for pharmacokinetic studies. veeprho.com

Table 2: LC-MS/MS Method Parameters for Midodrine Quantification

| Parameter | Description |

|---|---|

| Internal Standard | Midodrine-D6 Hydrochloride |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |

| LC Column | C18 (e.g., Jones C18, 4.6 x 150mm, 3µm) |

| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Methanol (30:70, v/v) |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Midodrine) | m/z 255.0 → 237.1 |

| Linear Range | 0.3 - 110 ng/mL |

Data derived from studies using an internal standard for Midodrine quantification. benthamscience.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Identification

HPTLC provides a simple, rapid, and cost-effective alternative for the separation and identification of midodrine. While specific HPTLC methods for Midodrine-D6 Hydrochloride are not detailed in the literature, the methods for the unlabeled compound are applicable for purity and identity checks.

A stability-indicating HPTLC method has been developed using precoated silica (B1680970) gel 60F-254 aluminum plates as the stationary phase. ijprajournal.com A mobile phase of methanol and ethyl acetate (B1210297) (7:3 v/v) allows for good separation, with detection performed at 280 nm. ijprajournal.com This method was shown to be linear over a concentration range of 200-1000 ng/band. ijprajournal.com Another method used a mobile phase of n-butanol, methanol, and water (6:2:2 v/v/v) with detection at 290 nm, yielding a well-defined peak at an Rf value of 0.30. lgcstandards.com

These HPTLC methods can effectively confirm the identity of Midodrine-D6 Hydrochloride by comparing its Rf value to that of a reference standard and can also be used to assess its purity by detecting any potential impurities.

Table 3: HPTLC Method Parameters for Midodrine Analogs

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Precoated Silica Gel 60F-254 | Precoated Silica Gel 60F-254 |

| Mobile Phase | Methanol : Ethyl Acetate (7:3, v/v) | n-Butanol : Methanol : Water (6:2:2, v/v/v) |

| Detection Wavelength | 280 nm | 290 nm |

| Rf Value | Not Specified | 0.30 ± 0.02 |

| Linearity Range | 200-1000 ng/band | 400-1200 ng/band |

Data derived from studies on Midodrine Hydrochloride, applicable to Midodrine-D6 Hydrochloride. ijprajournal.comlgcstandards.com

Capillary Electrophoresis (CE) for Chiral Separation and Purity

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation and purity assessment of pharmaceutical compounds, including analogs of midodrine. nih.govbio-rad.comresearchgate.net CE offers high separation efficiency, rapid analysis times, and requires only small sample volumes. bio-rad.com The principles of CE are based on the differential migration of charged analytes in an electrolyte solution under the influence of a high-voltage electric field. bio-rad.comchromatographyonline.com For chiral separations, a chiral selector is incorporated into the background electrolyte. nih.govnih.gov

In the context of midodrine, which possesses a chiral center, CE has been successfully employed to control the enantiomeric purity of its racemate and its active metabolite, deglymidodrine. nih.govresearchgate.net One study detailed the use of trimethyl-beta-cyclodextrin (B25662) as a chiral selector in the running electrolyte to control the hydrolysis of rac-midodrine and its enantiomers. nih.govresearchgate.net Another investigation into the enantioseparation of midodrine and deglymidodrine racemates utilized a running electrolyte containing heptakis (2, 3, 6-tri-O-methyl)-beta-CD. researchgate.net The application of CE-MS (Capillary Electrophoresis-Mass Spectrometry) further enhances the sensitivity and specificity of chiral analysis, making it a valuable tool in pharmaceutical quality control. nih.govdiva-portal.org

The control of enantiomeric purity is critical as different enantiomers of a drug can exhibit distinct pharmacological activities. nih.gov For instance, research has shown that the therapeutic activity of midodrine and its metabolite is primarily attributed to the (-)-enantiomer. nih.govresearchgate.net

Advanced Detection and Quantification Strategies

Utilization of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Analysis

The use of stable isotope-labeled internal standards (SIL-IS), such as Midodrine-D6 Hydrochloride, is a cornerstone of modern quantitative bioanalysis, particularly in conjunction with mass spectrometry (MS) and liquid chromatography (LC). veeprho.comcaymanchem.comwaters.com SIL-IS are analogs of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D). lgcstandards.comscispace.com

Midodrine-D6 Hydrochloride serves as an ideal internal standard for the quantification of midodrine in biological samples. veeprho.comcaymanchem.com The key advantage of using a SIL-IS is that it exhibits nearly identical chemical and physical properties to the unlabeled analyte. waters.com This includes having the same extraction efficiency, and chromatographic retention time. waters.com By adding a known amount of Midodrine-D6 Hydrochloride to a sample at the beginning of the analytical process, it can effectively compensate for variations in sample preparation, and matrix effects in LC-MS/MS analysis. lgcstandards.com

Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting components from the sample matrix, are a significant source of imprecision in quantitative analyses. waters.com Because the SIL-IS and the analyte co-elute and experience the same matrix effects, the ratio of their signals remains constant, leading to more accurate and precise quantification. researchgate.net This approach is widely recommended and considered the norm in a majority of quantitative analyses to ensure the ruggedness and reliability of the bioanalytical method. scispace.com

Method Validation Parameters in Chemical Research

Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. globalresearchonline.netwjarr.com It is a critical component of quality assurance in pharmaceutical analysis. globalresearchonline.netparticle.dk Key parameters for method validation are established by international guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.netijprajournal.comnih.gov

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. particle.dksemanticscholar.org The calibration range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. globalresearchonline.netwjarr.com

For the analysis of midodrine hydrochloride, various studies have established linearity over different concentration ranges depending on the analytical technique used. For example, an HPLC method demonstrated linearity in the concentration range of 5-25 µg/ml. semanticscholar.org Another study using an area under the curve spectrophotometric method showed a linear relationship over a concentration range of 12-84 μg/ml. oaji.net A more sensitive LC-MS/MS method for midodrine hydrochloride established linearity over a concentration range of 0.30–110 ng/ml. researchgate.net The linearity is typically evaluated by performing a linear regression analysis of the analyte response versus concentration, with the correlation coefficient (r) or coefficient of determination (r²) being a key indicator of the quality of the fit. oaji.netnih.gov

Table 1: Linearity and Calibration Range for Midodrine Hydrochloride Analysis

| Analytical Method | Linearity Range | Correlation Coefficient (r) / Determination Coefficient (r²) | Reference |

|---|---|---|---|

| Spectrofluorimetric | 0.2-3.0 μg/ml | r = 0.9992, r² = 0.9984 | nih.gov |

| Area Under Curve (AUC) Spectrophotometry | 12-84 μg/ml | r² = 0.999 | oaji.net |

| HPLC | 5-25µg/ml | r²= 0.999 | semanticscholar.org |

| HPLC | 0.4–40.0 mg/mL | r ≥ 0.9997 | researchgate.net |

| HPTLC | 200-1000 ng/band | r² = 0.997 | ijprajournal.com |

| LC-MS/MS | 0.30 – 110 ng/ml | r = 0.9991 | researchgate.net |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. particle.dknih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. particle.dknih.gov These parameters are crucial for assessing the sensitivity of an analytical method. semanticscholar.orgoaji.net

The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. ijprajournal.comnih.govsemanticscholar.org For instance, the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S) are commonly used, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. ijprajournal.comnih.goviajps.com

Different analytical methods for midodrine hydrochloride have reported varying LOD and LOQ values, reflecting their respective sensitivities. A spectrofluorimetric method reported an LOD of 0.06 μg/ml and an LOQ of 0.19 μg/ml. nih.gov A highly sensitive HPTLC method determined the LOD and LOQ for midodrine HCl to be 5.88 ng/band and 17.2 ng/band, respectively. ijprajournal.com

Table 2: LOD and LOQ for Midodrine Hydrochloride Analysis

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| Spectrofluorimetric | 0.06 μg/ml | 0.19 μg/ml | nih.gov |

| Area Under Curve (AUC) Spectrophotometry | 1.5583 μg | 4.7222 μg | oaji.net |

| HPTLC | 5.88 ng/band | 17.2 ng/band | ijprajournal.com |

| Spectrofluorimetric | 0.029 μg mL−1 | 0.088 μg mL−1 | nih.gov |

| UV-Spectrophotometry | 0.09 µg | 0.28µg | iajps.com |

| HPLC | - | 0.4 mg/mL | oup.com |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.netparticle.dk It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ijprajournal.comoaji.net Accuracy is the closeness of the test results obtained by the method to the true value. globalresearchonline.netparticle.dk It is often assessed through recovery studies by adding a known amount of the analyte to a sample matrix. ijprajournal.comoaji.net

For analytical methods developed for midodrine hydrochloride, precision is typically evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). ijprajournal.com An HPTLC method for midodrine HCl reported intra-day and inter-day precision with %RSD values of 0.43-0.39 and 0.49-0.64, respectively. ijprajournal.com An HPLC method showed within-day and between-day precision with relative standard deviations of ≤ 8.2%. researchgate.net

Accuracy is typically expressed as the percentage recovery of the analyte. oaji.net For midodrine hydrochloride, recovery studies have shown high accuracy, with values often falling within the 97% to 101% range. oaji.net For example, an area under the curve spectrophotometric method demonstrated accuracy with percent recovery in the range of 97.00% – 101.00%. oaji.net An HPTLC method showed accuracy between 99.19% and 101.5%. ijprajournal.com

Table 3: Precision and Accuracy Data for Midodrine Hydrochloride Analysis

| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|

| Area Under Curve (AUC) Spectrophotometry | < 2 | 97.00 - 101.00 | oaji.net |

| HPLC | ≤ 8.2 (Within-day and Between-day) | -7.3 to 7.4 (Relative Error) | researchgate.net |

| HPTLC | 0.43-0.39 (Intra-day), 0.49-0.64 (Inter-day) | 99.19 - 101.5 | ijprajournal.com |

| Spectrofluorimetric | - | 99.56 ± 0.95 | nih.gov |

| LC-MS/MS | - | 99.5 ± 1.20 | researchgate.net |

Specificity and Selectivityresearchgate.net

The specificity and selectivity of an analytical method are fundamental to ensuring the reliable quantification of an analyte in a complex matrix, such as human plasma. Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances, including its metabolites or co-administered drugs. In the context of Midodrine-D6 Hydrochloride, which is primarily used as a stable isotope-labeled internal standard (SIL-IS), these parameters are critically evaluated to prevent interference and ensure accurate measurement of the unlabeled therapeutic agent, Midodrine. veeprho.comnih.govmedchemexpress.com

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are predominant in the analysis of Midodrine and its active metabolite, Desglymidodrine. wisdomlib.org The selectivity of these methods begins with the chromatographic separation. Various studies utilize reversed-phase columns, such as C18, to effectively separate Midodrine and Desglymidodrine from endogenous plasma components and each other. nih.govbenthamscience.comnih.gov For instance, a UPLC method achieved separation on a C18 column using a mobile phase of acetonitrile and 4.0 mM ammonium formate (pH 2.5) in a 90:10 v/v ratio. nih.gov Another HPLC method used a mobile phase of 10mM ammonium formate (pH 4.0) and methanol (30:70, v/v) for separation. benthamscience.combenthamdirect.com The ability to resolve the parent drug from its metabolites and degradation products is a key aspect of method selectivity. nih.gov

The gold standard for achieving high selectivity and specificity, particularly in bioanalytical assays, is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique's selectivity is derived from the use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) in the positive ionization mode. nih.govbenthamscience.com In this process, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is then monitored. This highly specific mass transition is unique to the chemical structure of the analyte, minimizing the likelihood of interference from other compounds in the matrix. researchgate.net

The use of Midodrine-D6 Hydrochloride as an internal standard is a prime example of leveraging mass spectrometry for selectivity. veeprho.commedchemexpress.com As a deuterated analog of Midodrine, it is chemically and chromatographically almost identical to the analyte. nih.gov This ensures that it behaves similarly during sample extraction and ionization, compensating for any variability in the process. However, due to the six deuterium atoms, its mass is 6 Daltons higher than that of Midodrine. pharmaffiliates.com Consequently, it has a distinct and separate mass transition that is monitored by the mass spectrometer, preventing any signal overlap or cross-talk with the unlabeled Midodrine analyte. nih.gov

Research findings demonstrate the successful application of these principles. In LC-MS/MS assays for Midodrine and its metabolite, specific mass transitions are monitored to ensure unambiguous quantification.

Table 1: Mass Spectrometric Parameters for Midodrine and Related Compounds

This interactive table details the precursor and product ion mass-to-charge ratios (m/z) used in LC-MS/MS methods to selectively detect and quantify Midodrine and Desglymidodrine. The use of a distinct internal standard, such as Caffeine or the more specific Midodrine-D6, is crucial for accurate quantification.

| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Midodrine | Analyte | 255.0 | 237.1 | benthamscience.combenthamdirect.comresearchgate.net |

| Desglymidodrine | Active Metabolite | 198.1 | 180.2 | benthamscience.combenthamdirect.comresearchgate.net |

| Caffeine | Internal Standard | 195.0 | 138.1 | benthamscience.combenthamdirect.comresearchgate.net |

| Midodrine-D6 | Internal Standard | Higher m/z than Midodrine | Higher m/z than Midodrine | nih.gov |

Selectivity is rigorously validated by analyzing blank matrix samples from multiple sources to check for endogenous interferences at the retention times of the analyte and the internal standard. nih.gov Furthermore, methods are tested for potential interference from the main degradation product, Desglymidodrine, ensuring the assay can distinguish between the parent drug and its breakdown products. nih.gov The combination of optimized chromatographic separation with the high specificity of tandem mass spectrometry, particularly when employing a stable isotope-labeled internal standard like Midodrine-D6 Hydrochloride, results in a highly selective and reliable bioanalytical method. nih.gov

Chemical Transformations and Mechanistic Metabolic Fate of Midodrine and Its Deuterated Analogues

Enzymatic Hydrolysis Pathways: Deglycination to Desglymidodrine-D6

The initial and primary metabolic step for both midodrine (B238276) and its deuterated analogue, Midodrine-D6, is the enzymatic hydrolysis of the N-glycyl moiety. caymanchem.comchemicalbook.com This reaction, known as deglycination, results in the formation of the pharmacologically active metabolite, desglymidodrine (B1670291) (or Desglymidodrine-D6 in the case of the deuterated form). nih.govdroracle.aiinvivochem.com This conversion is not confined to a single organ but occurs throughout the body, including in the liver and systemic circulation. chemicalbook.compatsnap.com The cleavage of the glycine (B1666218) amino acid from the parent compound is a rapid process. nih.gov

Identification of Chemical Metabolites (excluding their biological effects)

The primary chemical transformation of Midodrine D6 Hydrochloride leads to the formation of its principal and pharmacologically active metabolite, Desglymidodrine-D6. pharmaffiliates.commedchemexpress.com This conversion occurs through a deglycination reaction. invivochem.com Further metabolism of desglymidodrine has been noted, leading to other degradation products. geneesmiddeleninformatiebank.nl While comprehensive metabolic studies are not extensively detailed in the available literature, it is known that both midodrine and desglymidodrine are partly metabolized in the liver. drugbank.com One identified, though pharmacologically inactive, metabolite is the M-2 metabolite of desglymidodrine.

Investigation of Metabolic Enzyme Systems (e.g., amidases) responsible for chemical transformations

The enzymatic hydrolysis of midodrine to its active metabolite, desglymidodrine, is presumed to be carried out by amidases. chemicalbook.comresearchgate.net These enzymes are widely distributed in the body, which accounts for the systemic conversion of the prodrug. chemicalbook.com While the specific amidases have not been fully characterized in the provided literature, the deglycination reaction is a key step in midodrine's bioactivation. patsnap.commedchemexpress.com

Following the initial hydrolysis, the active metabolite desglymidodrine undergoes further metabolism. This subsequent phase is mediated by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform, which is involved in the hepatic oxidation of desglymidodrine. nih.govgeneesmiddeleninformatiebank.nlderangedphysiology.com There is also some suggestion that CYP1A2 may play a role. nih.gov It has also been proposed that enzymes such as 3-methoxytyramine: oxygen oxidoreductase, found in plasma and liver, might be involved in the metabolism of midodrine. researchgate.net

Comparative Analysis of Metabolic Pathways between Unlabeled and Deuterated Compounds in in vitro Systems

Deuterated compounds like Midodrine-D6 are frequently used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the unlabeled drug and its metabolites in biological samples like human plasma. researchgate.netnih.gov The fundamental metabolic pathway of deglycination to form the active metabolite is the same for both the unlabeled and deuterated forms. caymanchem.commedchemexpress.com The substitution with deuterium (B1214612) atoms does not alter the primary enzymatic hydrolysis process.

In vitro studies and pharmacokinetic analyses rely on the principle that the deuterated analogue will behave chemically and metabolically identically to the unlabeled compound. nih.gov This allows for precise and accurate measurement of the concentration of midodrine and desglymidodrine. The use of deuterated analogs as internal standards is a standard practice in pharmacokinetic studies to ensure the reliability of the results. researchgate.net

Stability and Degradation Pathway Analysis of Midodrine D6 Hydrochloride

Forced Degradation Studies under Stress Conditions

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, light, and heat to accelerate its decomposition.

Acidic Hydrolysis Pathways

Studies have shown that Midodrine (B238276) Hydrochloride is relatively stable under acidic conditions. innovareacademics.in However, some research indicates that degradation can occur with acid hydrolysis. ejpmr.comresearchgate.net One study investigating the kinetics of acidic degradation found a rate constant of 0.620 K h⁻¹ and a half-life of 1.12 hours. nih.gov The primary degradation product formed through acidic hydrolysis is desglymidodrine (B1670291). researchgate.net This occurs through the cleavage of the amide bond.

Alkaline Hydrolysis Pathways

Midodrine Hydrochloride is susceptible to degradation under alkaline conditions. innovareacademics.inejpmr.comresearchgate.net The rate of hydrolysis has been observed to increase with increasing pH. google.com In one study, refluxing Midodrine Hydrochloride in 1N sodium hydroxide (B78521) (NaOH) for 30 hours resulted in the cleavage of the amide linkage to form desglymidodrine. researchgate.net Another study using 0.1 N NaOH at 80°C for 2 hours also showed the formation of a degradation product. innovareacademics.in The kinetic analysis of alkaline degradation revealed a rate constant of 0.074 K h⁻¹ and a half-life of 9.32 hours. nih.gov

The proposed mechanism for alkaline hydrolysis involves the attack of a hydroxide anion on the carbonyl carbon of the amide group. researchgate.net This leads to the formation of a tetrahedral intermediate which then breaks down to yield the neutral amine (desglymidodrine) and a glycine (B1666218) anion. researchgate.net

Oxidative Degradation Mechanisms

Oxidative conditions lead to the degradation of Midodrine Hydrochloride. innovareacademics.inejpmr.comresearchgate.netijsdr.org Treatment with 30% hydrogen peroxide (H₂O₂) for 30 minutes resulted in the formation of two degradation products. innovareacademics.in This indicates that the molecule has sites susceptible to oxidation.

Thermal Degradation Profiles

Thermal stress also contributes to the degradation of Midodrine Hydrochloride. ejpmr.comijsdr.org The stability of the compound can be affected by storage temperature. For instance, Midodrine-d6 hydrochloride solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture. medchemexpress.com

Identification and Characterization of Degradation Products and Impurities

The primary and major active metabolite of Midodrine is desglymidodrine, formed by enzymatic hydrolysis in the body. chemicalbook.comchemicalbook.compatsnap.com This same compound, desglymidodrine, is also a major degradation product under forced hydrolysis conditions. nih.govresearchgate.netresearchgate.net

Several other impurities and degradation products of Midodrine Hydrochloride have been identified and characterized. These are crucial for quality control and to ensure the safety and efficacy of the pharmaceutical product. synzeal.com

Below is a table of known related compounds, impurities, and degradation products of Midodrine.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Midodrine | 42794-76-3 | C12H18N2O4 | 254.3 |

| Midodrine Hydrochloride | 3092-17-9 | C12H18N2O4 HCl | 290.74 |

| Midodrine-D6 Hydrochloride | 1188265-43-1 | C12H12D6N2O4 HCl | 296.78 |

| Desglymidodrine | 3600-87-1 | C10H15NO3 | 197.23 |

| Desglymidodrine D6 | Not Available | C10H9D6NO3 | 203.3 |

| Midodrine USP Related Compound A | 60407-53-6 | C10H15NO3 HCl | 233.69 |

| Midodrine Impurity 4 | 60681-97-2 | C12H16N4O4 | 280.3 |

| Midodrine Impurity 6 | 35962-16-4 | C10H12O4 | 196.2 |

| Midodrine Impurity 7 | 1226179-36-7 | C10H16N2O3 | 212.2 |

| Midodrine Impurity 8 | 1537612-86-4 | C10H10Cl2O3 | 249.1 |

| Midodrine Impurity 11 | 671224-08-1 | C10H13NO3 HCl | 231.7 |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethyl glycinate (B8599266) dihydrochloride | Not Available | C12H20Cl2N2O4 | 327.2 |

| N-Nitroso Midodrine Impurity | Not Available | C12H17N3O5 | 283.28 |

Chemical Stability Kinetics and Mechanism Elucidation

While specific kinetic studies on Midodrine-D6 Hydrochloride are not extensively documented in publicly available literature, the stability profile of its non-deuterated counterpart, Midodrine Hydrochloride, provides a strong basis for understanding its behavior under various stress conditions. The isotopic labeling with deuterium (B1214612) is generally not expected to significantly alter the fundamental degradation pathways, although minor effects on reaction rates (kinetic isotope effects) may be possible.

Forced degradation studies on Midodrine Hydrochloride have shown that it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. The primary degradation product identified across these conditions is desglymidodrine, which is formed through the hydrolysis of the glycine amide bond. nih.gov

Kinetic studies on the degradation of Midodrine Hydrochloride in acidic and alkaline solutions have demonstrated pseudo-first-order kinetics. In one study, the degradation rate constants (k) and half-lives (t₁/₂) were determined for the degradation in 2M hydrochloric acid and at pH 13. hakon-art.com These findings are crucial for predicting the shelf-life and establishing appropriate storage conditions for Midodrine-D6 Hydrochloride solutions.

| Condition | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference |

|---|---|---|---|

| Acidic (2M HCl, reflux) | 0.620 | 1.12 | hakon-art.com |

| Alkaline (pH 13) | 0.074 | 9.32 | hakon-art.com |

The mechanism of degradation primarily involves the hydrolysis of the amide linkage, leading to the formation of desglymidodrine. Under acidic conditions, the reaction is catalyzed by hydronium ions, while under alkaline conditions, it is initiated by the attack of hydroxide ions on the carbonyl carbon of the amide group.

Impurity Profiling and Control Strategies in Research-Grade Synthesis

The purity of research-grade Midodrine-D6 Hydrochloride is critical for its intended application. Impurities can arise from various sources, including the starting materials, intermediates, byproducts formed during the synthesis, and degradation products. A thorough understanding of the synthetic route is essential for identifying potential impurities and devising effective control strategies.

One common synthetic route to Midodrine involves the reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol with a protected glycine derivative. google.comepo.org Potential impurities associated with this and other synthetic approaches are listed in the table below, along with their likely sources and recommended control strategies.

| Impurity Name | Potential Source | Control Strategy |

|---|---|---|

| Desglymidodrine-D6 | Degradation of Midodrine-D6 Hydrochloride | Control of storage conditions (temperature, pH, light exposure). nih.gov Use of appropriate analytical methods for detection and quantification. |

| 1-(2,5-dimethoxyphenyl)-2-aminoethanol-D6 | Unreacted starting material | Optimization of reaction stoichiometry and conditions. google.comepo.org Purification of the final product by crystallization or chromatography. |

| 2-Chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide-D6 | Intermediate in some synthetic routes | Ensuring complete reaction to the subsequent step. google.com Monitoring of reaction progress by techniques like TLC or HPLC. |

| 2-Azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide-D6 | Intermediate in syntheses involving an azide (B81097) displacement step | Complete reduction to the final product. google.com Careful handling due to the potential explosive nature of organic azides. |

| N,N'-Dicyclohexylurea (DCU) | Byproduct from the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent | Use of alternative coupling agents (e.g., EDC/HOBt). Efficient removal during workup and purification. |

Control of these impurities is achieved through a combination of strategies implemented throughout the manufacturing process. These include the stringent quality control of starting materials and reagents, optimization of reaction conditions to minimize byproduct formation, and the use of robust purification techniques such as crystallization and chromatography to remove any remaining impurities. In-process controls and final product testing using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential to ensure that the final product meets the required purity specifications.

Research Applications and Broader Scientific Impact of Midodrine D6 Hydrochloride

Application as a Stable Isotope Internal Standard in Quantitative Bioanalysis for Research Purposes

The primary and most critical application of Midodrine-D6 Hydrochloride is its use as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. waters.comveeprho.comcaymanchem.com This is especially vital for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.com

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. scispace.com SIL internal standards are considered the gold standard because their physical and chemical properties are nearly identical to those of the analyte being measured (in this case, midodrine). scispace.com

Midodrine-D6 Hydrochloride is an ideal internal standard for the quantification of midodrine (B238276) in complex biological matrices such as plasma or serum for several reasons:

Similar Behavior: It co-elutes chromatographically with the unlabeled midodrine and exhibits similar extraction recovery and ionization efficiency in the mass spectrometer. waters.comscispace.com

Matrix Effect Compensation: It effectively compensates for "matrix effects"—the suppression or enhancement of the analyte's signal caused by other components in the sample—which is a common challenge in bioanalysis. waters.commyadlm.orgnih.gov

Mass Differentiation: It is easily distinguished from the unlabeled analyte by its higher mass (an increase of 6 Daltons), without compromising its chemical identity. nih.gov

This application is fundamental in pharmacokinetic studies, where precise measurement of a drug's concentration over time is required. veeprho.com The use of Midodrine-D6 Hydrochloride ensures the accuracy and reliability of data obtained from such research. veeprho.comnih.gov

Table 1: Illustrative Bioanalytical Method Validation Data using Midodrine-D6 Hydrochloride as Internal Standard

This table represents typical performance data for an LC-MS/MS method for midodrine in human plasma, validated using Midodrine-D6 HCl as the internal standard.

| Quality Control Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Lower Limit of Quantification (LLOQ) | 0.30 | 0.29 | 96.7% | 8.5% |

| Low Quality Control (LQC) | 0.90 | 0.93 | 103.3% | 6.2% |

| Medium Quality Control (MQC) | 50.0 | 48.5 | 97.0% | 4.1% |

| High Quality Control (HQC) | 90.0 | 91.8 | 102.0% | 3.8% |

Note: This data is for illustrative purposes and demonstrates the high accuracy and precision achievable with a SIL internal standard.

Mechanistic Studies of Chemical Reactions and Enzymatic Transformations

Midodrine is a prodrug, meaning it is administered in an inactive form and is converted to its pharmacologically active metabolite, desglymidodrine (B1670291), within the body. drugbank.comnih.govnih.gov This conversion occurs through enzymatic hydrolysis, where the glycine (B1666218) moiety is cleaved from the molecule. researchgate.net

Midodrine-D6 Hydrochloride serves as a valuable tool for studying the mechanism of this transformation. Because the deuterium (B1214612) labels are on the methoxy (B1213986) groups, they are located on a part of the molecule that is not expected to be altered during the deglycination reaction. caymanchem.comresearchgate.net Researchers can use Midodrine-D6 to:

Trace the metabolic fate of the parent compound.

Confirm that the methoxy groups remain intact during the enzymatic cleavage.

Investigate the kinetics of the hydrolysis reaction with high precision, as the labeled compound can be clearly distinguished from any endogenously present, related substances.

By tracking the appearance of the corresponding deuterated metabolite, Desglymidodrine-D6, scientists can elucidate the metabolic pathway and the efficiency of the enzymatic process without ambiguity. synzeal.com

Development of Robust Analytical Methods for Related Compounds

The development of a robust and reliable analytical method is a cornerstone of pharmaceutical research and quality control. semanticscholar.org Midodrine-D6 Hydrochloride plays a crucial role in developing and validating such methods not only for midodrine itself but also for its related compounds, including its primary active metabolite, desglymidodrine. synzeal.combenthamscience.com

By providing a stable and reliable point of reference, Midodrine-D6 Hydrochloride allows for the accurate simultaneous quantification of both the prodrug (midodrine) and its active metabolite in a single analytical run, typically using LC-MS/MS. benthamscience.comnih.gov The stability and predictable behavior of the internal standard ensure that the method is rugged, reproducible, and meets the stringent requirements for validation, including linearity, accuracy, and precision. synzeal.combenthamscience.com This capability is essential for bioequivalence studies and for understanding the complete pharmacokinetic profile of the administered drug. researchgate.net

Contribution to Reference Standards and Chemical Impurity Characterization

In the manufacturing of pharmaceuticals, ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount. Midodrine-D6 Hydrochloride is supplied by various manufacturers as a high-purity reference standard. synzeal.compharmaffiliates.com In this capacity, it is used for:

Quality Control (QC): As a certified reference material, it helps in the QC testing of midodrine API batches. synzeal.comaxios-research.com

Impurity Identification: It aids in the identification and quantification of impurities and degradation products that may arise during the synthesis or storage of midodrine. synzeal.compharmaffiliates.com

Method Validation: It is used to validate the analytical methods employed for routine quality assurance and in stability studies. synzeal.comaxios-research.com

Its use ensures that the analytical results are traceable and compliant with regulatory guidelines, which is critical for drug development and filing applications with regulatory bodies. synzeal.comsynzeal.com

Role in Advanced Chemical Biology and Medicinal Chemistry Research

The utility of Midodrine-D6 Hydrochloride extends into broader research areas within chemical biology and medicinal chemistry. The precise quantitative data generated using this internal standard is foundational for advanced studies, including:

Therapeutic Drug Monitoring (TDM): In a research context, accurate measurement of drug levels is crucial for correlating concentration with pharmacological effects, which can inform future clinical practices. veeprho.commedchemexpress.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug concentration (pharmacokinetics) and the resulting physiological effect (pharmacodynamics) is a key goal of medicinal chemistry. The high-quality data enabled by Midodrine-D6 HCl is essential for building accurate PK/PD models.

Drug Metabolism Studies: It facilitates detailed investigations into how factors like co-administered drugs or specific patient genetics might affect the metabolism of midodrine to desglymidodrine.

By enabling highly accurate and reliable quantification, Midodrine-D6 Hydrochloride acts as a fundamental research tool, supporting the broader scientific endeavor to understand drug action and improve therapeutic outcomes. medchemexpress.com

Future Directions in the Chemical Research of Midodrine D6 Hydrochloride and Its Analogs

Exploration of Novel Synthetic Routes and Isotopic Labeling Strategies

The development of deuterated drugs is critically dependent on efficient and cost-effective synthetic methods. semanticscholar.org Future research will likely focus on moving beyond traditional methods, which often rely on expensive deuterated precursors, towards more innovative and streamlined processes. rsc.orgresearchgate.net

Novel Synthetic Routes: Current synthetic strategies for deuterated compounds often involve incorporating deuterium (B1214612) at a late stage to minimize costs. chemicalsknowledgehub.com However, this can present challenges in controlling the exact position and level of deuteration. Future explorations may include:

Catalytic H/D Exchange: Developing novel catalysts that facilitate the direct exchange of hydrogen for deuterium on the Midodrine (B238276) scaffold or its advanced intermediates could offer a more efficient route. researchgate.net This would bypass the need for synthesizing deuterated building blocks from scratch.

Flow Chemistry: Implementing continuous flow synthesis could provide better control over reaction parameters, potentially increasing yield, purity, and isotopic enrichment while reducing reaction times.

Biocatalysis: The use of enzymes to perform specific steps in the synthesis could offer high selectivity and milder reaction conditions, reducing the risk of isotopic scrambling. chemicalsknowledgehub.com

Isotopic Labeling Strategies: While Midodrine-D6 focuses on the methoxy (B1213986) groups, future research could explore the selective incorporation of deuterium at other metabolically susceptible positions in the molecule. scispace.com This involves a deep understanding of the drug's metabolic pathways to identify other sites where C-H bond cleavage is a rate-limiting step. acs.org Developing synthetic methods to access these novel analogs will be crucial for investigating structure-activity relationships and further optimizing the molecule's properties. nih.gov

| Strategy | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Traditional Linear Synthesis | Step-wise assembly using a pre-deuterated starting material like dimethyl sulfate-d6. researchgate.net | Well-established chemistry. | High cost of deuterated reagents, multi-step process. semanticscholar.org |

| Late-Stage Catalytic H/D Exchange | Direct replacement of H with D on an advanced, non-deuterated intermediate using a specific catalyst and D₂O. researchgate.net | Lower cost of deuterium source (D₂O), fewer steps. | Catalyst development, controlling selectivity and preventing isotopic scrambling. |

| Chemo-enzymatic Synthesis | Utilizing an enzyme for a key transformation step, such as a transaminase or hydrolase. | High chemo- and regioselectivity, mild conditions. | Enzyme discovery and engineering, substrate compatibility. |

Development of Hyphenated and Miniaturized Analytical Techniques

The analysis of isotopically labeled compounds and their complex biological matrices demands highly sensitive and specific analytical methods. asiapharmaceutics.info Future developments will focus on the evolution of hyphenated and miniaturized techniques to provide more comprehensive data from smaller sample volumes. nih.gov

Hyphenated Techniques: These methods combine two or more analytical techniques to achieve superior performance. nih.govactascientific.com For Midodrine-D6 analysis, future research will likely involve:

LC-MS/MS and GC-MS: While standard, continuous improvements in mass spectrometry, such as high-resolution MS (HRMS), provide greater accuracy in mass determination, which is crucial for distinguishing between the deuterated drug and its metabolites or impurities. ajpaonline.comamericanpharmaceuticalreview.com

LC-NMR: The direct coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on separated components without the need for isolation, which is invaluable for identifying unknown metabolites or degradants. nih.gov

Miniaturized Analytical Systems: Miniaturization, often in the form of "lab-on-a-chip" devices, offers significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput parallel processing. epfl.chnih.govscispace.com Future research could develop microfluidic devices for the automated analysis of Midodrine-D6 in biological samples, integrating sample preparation, separation, and detection into a single chip. acs.org

| Technique | Principle | Application in Midodrine-D6 Research |

|---|---|---|

| UPLC-HRMS (e.g., Orbitrap, TOF) | Combines ultra-performance liquid chromatography with high-resolution mass spectrometry. americanpharmaceuticalreview.com | Accurate mass measurement for precise quantification and identification of Midodrine-D6, its metabolites, and impurities. americanpharmaceuticalreview.com |

| Capillary Electrophoresis-MS (CE-MS) | Separates compounds based on their charge-to-size ratio, coupled to a mass spectrometer. nih.gov | High-efficiency separation of polar compounds like Midodrine and its metabolites from complex matrices. acs.org |

| Microfluidic LC-MS | An entire liquid chromatography system fabricated on a microchip. acs.org | Automated, high-throughput analysis of pharmacokinetic samples with minimal volume requirements. |

Advanced Structural Elucidation of Minor Impurities and Degradants

Regulatory agencies require a thorough characterization of any impurity or degradation product in a pharmaceutical substance. conicet.gov.ar For Midodrine-D6 Hydrochloride, this includes not only process-related impurities but also products of degradation under various stress conditions (e.g., heat, light, humidity).

Future research must employ advanced analytical techniques to isolate and unequivocally identify these minor components. registech.com This is particularly challenging for deuterated compounds, where impurities might include species with incomplete deuteration (e.g., Midodrine-D5) or over-deuteration.

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the determination of elemental compositions for unknown impurities. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can help to pinpoint the location of structural modifications or the position of deuterium atoms. nih.gov

Multi-dimensional NMR: Techniques such as COSY, HSQC, and HMBC are essential for confirming the complete chemical structure of isolated impurities, providing unambiguous evidence of atomic connectivity. nih.gov

| Potential Impurity/Degradant | Origin | Primary Elucidation Technique |

|---|---|---|

| Desglymidodrine-D6 | Hydrolysis of the terminal amide. | LC-MS/MS to identify the mass difference corresponding to the loss of the glycinamide (B1583983) moiety. |

| Midodrine-D5 | Incomplete deuteration during synthesis. | HRMS to detect the mass difference of 1 Da; NMR to identify the location of the remaining proton. |

| Oxidation Products | Forced degradation (e.g., with H₂O₂). | HRMS to determine the addition of oxygen atoms; 2D NMR to identify the site of oxidation. |

Computational Chemistry Approaches for Understanding Reactivity and Stability

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, reducing the need for extensive experimental work. alliedacademies.orglongdom.org For Midodrine-D6, computational approaches can offer deep insights into its chemical properties.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of Midodrine-D6. researchgate.net This allows for the prediction of various properties, such as molecular electrostatic potential (which indicates reactive sites) and bond dissociation energies. Comparing the C-D bond energy to the C-H bond energy provides a theoretical basis for the kinetic isotope effect that enhances metabolic stability. ajchem-b.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment (e.g., water molecules, potential binding partners). This can help in understanding its physical stability and solubility.

Predictive Degradation Modeling: By calculating the activation energies for potential degradation reactions (e.g., hydrolysis, oxidation), computational models can predict the most likely degradation pathways, guiding the development of stable formulations. ajchem-b.com

Integration with High-Throughput Screening in Chemical Discovery

While Midodrine-D6 is a specific molecule, the principles of its design can be extended to a broader chemical discovery program. Future research could integrate the synthesis of deuterated analog libraries with high-throughput screening (HTS) to rapidly identify new chemical entities with superior properties. epfl.ch

This would involve creating a library of Midodrine analogs with deuterium placed at various positions or combined with other minor structural modifications. This library would then be subjected to a battery of automated in vitro assays to screen for:

Metabolic Stability: Using liver microsomes or hepatocytes to quickly assess the rate of metabolism across the library.

Target Affinity and Selectivity: Screening against a panel of adrenergic receptors and other potential off-targets.

Physicochemical Properties: Automated measurement of solubility, permeability, and other key characteristics.

This approach would accelerate the discovery of next-generation deuterated compounds, moving beyond simple "deuterium switch" analogs to novel molecules designed from the ground up with optimized properties. nih.govresearchgate.net

Q & A

What analytical methods are validated for quantifying Midodrine D6 Hydrochloride in pharmacokinetic studies?

Basic Research Question

this compound, a deuterium-labeled isotopologue, requires stability-indicating assays for accurate quantification. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a validated method, achieving linearity (R² >0.999) in the 1–50 µg/mL range, precision (RSD <2%), and recovery (>98%) . For deuterated analogs, mass spectrometry (LC-MS/MS) is preferred to distinguish isotopic peaks from matrix interferences, ensuring specificity in plasma or tissue samples .

How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of this compound?

Advanced Research Question

Deuterium substitution at specific positions (e.g., aromatic or aliphatic hydrogens) alters metabolic stability. For this compound, KIEs reduce first-pass metabolism by hepatic enzymes, prolonging the half-life of its active metabolite, desglymidodrine. Researchers must employ in vitro microsomal assays (human liver microsomes) to quantify CYP450-mediated oxidation rates, comparing deuterated vs. non-deuterated forms. Adjustments for isotopic purity (>98%) and metabolic pathway mapping are critical to avoid misinterpretation of pharmacokinetic data .

What experimental design principles optimize stability-indicating assays for this compound under stress conditions?

Advanced Research Question

Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) are essential. A factorial design (e.g., 3² full factorial) optimizes parameters like mobile phase pH (2.5–4.5) and column temperature (25–40°C) to resolve degradation products. For example, oxidative degradation (3% H₂O₂, 6 hrs) produces a major impurity (~5% w/w), resolved at pH 3.0 using a C18 column. Validation requires ICH Q2(R1) compliance, including robustness testing (±10% organic modifier variation) .

How do researchers reconcile discrepancies in bioavailability data between deuterated and non-deuterated Midodrine analogs?

Advanced Research Question

Discrepancies arise from isotopic effects on absorption/distribution. For instance, this compound may exhibit 10–15% lower oral bioavailability due to altered solubility (deuterium’s hydrophobicity). To address this:

- Conduct parallel in vivo studies (rodent models) with matched dosing.

- Use compartmental pharmacokinetic modeling (e.g., NONMEM) to isolate isotope-specific parameters.